molecular formula C18H16N4 B14589490 1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- CAS No. 61404-80-6

1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)-

Cat. No.: B14589490
CAS No.: 61404-80-6
M. Wt: 288.3 g/mol
InChI Key: ZBVSCHUBDCYPJL-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- is a complex organic compound that belongs to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a phenylamino group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- typically involves multi-step reactions. One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . The reaction conditions often involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 1H-Pyrrole-3-carbonitrile, 2-amino-4-methyl-5-phenyl-1-(phenylamino)- apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61404-80-6

Molecular Formula

C18H16N4

Molecular Weight

288.3 g/mol

IUPAC Name

2-amino-1-anilino-4-methyl-5-phenylpyrrole-3-carbonitrile

InChI

InChI=1S/C18H16N4/c1-13-16(12-19)18(20)22(21-15-10-6-3-7-11-15)17(13)14-8-4-2-5-9-14/h2-11,21H,20H2,1H3

InChI Key

ZBVSCHUBDCYPJL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C#N)N)NC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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